molecular formula C7H7BrClN B2359747 4-Bromo-3-chloro-N-methylaniline CAS No. 1233505-99-1

4-Bromo-3-chloro-N-methylaniline

Cat. No.: B2359747
CAS No.: 1233505-99-1
M. Wt: 220.49
InChI Key: UMXFNWVZSGQQPG-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines.

Scientific Research Applications

4-Bromo-3-chloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-methylaniline in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution, the electron-withdrawing bromine and chlorine atoms make the aromatic ring more susceptible to attack by nucleophiles. In coupling reactions, the compound can form stable intermediates that facilitate the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-N-methylaniline is unique due to the presence of both bromine and chlorine substituents, which impart distinct electronic properties to the molecule. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

4-bromo-3-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXFNWVZSGQQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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